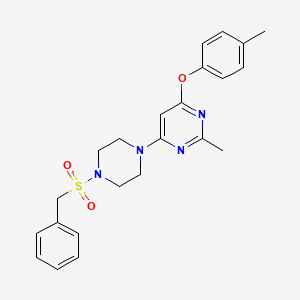

![molecular formula C19H17N3O4S B2684926 N-([2,4'-联吡啶]-4-基甲基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺 CAS No. 2034322-47-7](/img/structure/B2684926.png)

N-([2,4'-联吡啶]-4-基甲基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

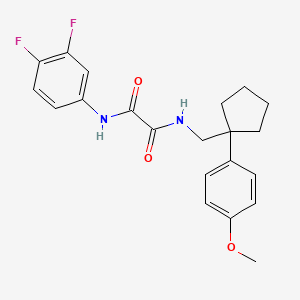

The compound contains a 1,4-dioxin ring, which is a heterocyclic, organic, non-aromatic compound . It also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides can generally be synthesized from sulfonic acids and amines . The 1,4-dioxin ring can be prepared by cycloaddition, namely by the Diels–Alder reaction of furan and maleic anhydride .Molecular Structure Analysis

The structure of 1,4-dioxin consists of two oxygen atoms bridging two carbon atoms, forming a six-membered ring . The sulfonamide group typically involves a sulfur atom bonded to two oxygen atoms and one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,4-dioxin and sulfonamide groups. For instance, 1,4-dioxin rings can participate in electrophilic aromatic substitution reactions . Sulfonamides, on the other hand, can undergo reactions such as hydrolysis, oxidation, and reduction .科学研究应用

抗菌剂

研究表明合成带有苯并二氧杂环部分的新型 N-取代磺酰胺以研究其抗菌潜力。这些化合物对各种革兰氏阴性和革兰氏阳性菌株表现出有效的治疗潜力,凸显了其在开发新型抗菌剂中的重要性 (Abbasi et al., 2016)。

酶抑制

研究还报告了具有 1,4-苯并二氧杂环核的磺酰胺衍生物的设计、合成和生物学评估,以抑制丁酰胆碱酯酶 (BChE)、乙酰胆碱酯酶 (AChE) 和脂氧合酶 (LOX) 等关键酶的能力。这些化合物对这些酶表现出中等至有希望的活性,表明它们在治疗与酶功能障碍相关的疾病中的潜力 (Irshad et al., 2019)。

抗菌和溶血活性

对基于 1,4-苯并二氧杂环的磺酰胺衍生物药理学评估的进一步研究证实了它们的有效抗菌活性。这些研究还探索了溶血活性以评估其治疗效用,表明对选定的细菌和真菌物种具有良好的活性 (Irshad, 2018)。

药物设计和结构意义

磺酰胺基团是药物设计中的一个关键官能团,出现在各种上市药物中。该基团,特别是在磺酰胺类抗菌剂中,充当四氢蝶酸合成酶的抑制剂。尽管人们担心与某些含磺酰胺药物相关的超敏反应和严重的皮疹,但磺酰胺基团仍然是药物化学中必不可少且安全的组成部分 (Kalgutkar, Jones, & Sawant, 2010)。

磺酰胺基团的误解

关于磺酰胺基团的安全性一直存在混乱和误解,通常错误地将其与称为“磺胺过敏”的超敏反应联系起来。科学证据表明,这些毒性与苯胺结构 (4-氨基) 而不是磺酰胺基团本身更密切相关,这强调了在药物开发和使用中准确理解和标签的重要性 (Smith & Jones, 2008)。

作用机制

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to have antibacterial properties . They typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, preventing the production of dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the synthesis of nucleic acids in bacteria, thereby inhibiting their growth and proliferation .

Biochemical Pathways

As a sulfonamide, it likely affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydropteroic acid, a key intermediate in the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids, so its depletion leads to inhibited bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

As a sulfonamide, its primary effect is likely the inhibition of bacterial growth and reproduction by disrupting nucleic acid synthesis .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the activity and stability of sulfonamides .

属性

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-27(24,16-1-2-18-19(12-16)26-10-9-25-18)22-13-14-3-8-21-17(11-14)15-4-6-20-7-5-15/h1-8,11-12,22H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSTWGMLEXSSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)

![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)